ERAP2 Inhibitory Potency and Aminopeptidase Selectivity Profile of the Free Base Compared to Phosphinic Dipeptide Inhibitors
The free base of the target compound (CAS 90559-63-0 hydrochloride donor form) inhibits human endoplasmic reticulum aminopeptidase 2 (ERAP2) with a binding constant (Ki) of 622 nM. Against human alanyl aminopeptidase (APN/M1) the Ki is 6.04 µM, while against the porcine orthologue it is 14.7 µM [1]. This yields an approximate 10‑fold selectivity window for ERAP2 over human APN. In the same assay format, the reference dual‑inhibitor compound 2g (PMID 27390066) shows Ki = 152 nM for ERAP2 and Ki = 530 nM for ERAP1 [2].
| Evidence Dimension | ERAP2 enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | 622 nM (human ERAP2); 6 040 nM (human APN); 14 700 nM (pig APN) |
| Comparator Or Baseline | Compound 2g: Ki = 152 nM (human ERAP2); Ki = 530 nM (human ERAP1) |
| Quantified Difference | Target compound 4‑fold weaker on ERAP2 than compound 2g; compound 2g exhibits ~3.5‑fold ERAP2/ERAP1 selectivity vs. ~10‑fold selectivity over APN for target compound |
| Conditions | Recombinant human ERAP2/APN enzymes; Arg‑AMC or Ala‑AMC substrates; pre‑incubation 30–60 min; spectrofluorimetric detection (ChEMBL/BindingDB curated assay) |
Why This Matters
The selectivity data indicate that the scaffold retains ERAP2‑biased activity in the absence of phosphinic‑acid warheads, offering a simpler chemotype for hit‑to‑lead optimization with potentially differentiated off‑target profiles.
- [1] BindingDB. BDBM50170893 (CHEMBL3804843) – Ki values for human ERAP2, human APN and pig APN. Accessed April 2026. View Source
- [2] Mpakali, A. et al. (2016). Discovery of potent and selective inhibitors of human aminopeptidases ERAP1 and ERAP2 by screening libraries of phosphorus‑containing amino acid and dipeptide analogues. Bioorg. Med. Chem. Lett., 26, 4122‑4126. PMID: 27390066. View Source
